N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O/c15-13(16,17)9-4-10(23-11(5-9)14(18,19)20)12(24)22-7-8-2-1-3-21-6-8/h1-6H,7H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIKIXOPZLVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes, contributing to their biological activity.
Mode of Action
The compound likely interacts with its targets through a series of molecular interactions, possibly including hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide . These factors could include pH, temperature, and the presence of other molecules in the environment.
Biological Activity
N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, a compound with a unique trifluoromethylated pyridine structure, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of 349.23 g/mol. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable candidate for various biological applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl groups facilitate membrane penetration and binding to proteins, which can inhibit enzyme activity or modulate receptor functions.
Biological Activities
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that related pyridine derivatives can inhibit microtubule assembly and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The potential for this compound to act as an anticancer agent is supported by these findings.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that similar pyridine derivatives can inhibit the production of pro-inflammatory cytokines in human blood samples stimulated by lipopolysaccharides (LPS) . This suggests that this compound may also possess anti-inflammatory effects worth exploring further.
Table 1: Summary of Biological Activities
Synthesis and Production
The synthesis of this compound typically involves the reaction of pyridine derivatives with coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This method allows for the formation of the carboxamide linkage essential for the compound's biological activity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyridine compounds exhibit promising anticancer properties. In a study evaluating twenty-three novel trifluoromethyl pyrimidine derivatives, some compounds showed moderate anticancer activities against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations of 5 μg/ml. While these activities were lower than that of the standard drug doxorubicin, they indicate potential for further development in cancer therapeutics .
Antifungal and Insecticidal Properties
The same study also reported antifungal activities against several pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds achieving inhibition rates comparable to commercial fungicides. Additionally, moderate insecticidal activities were observed against pests like Mythimna separata at higher concentrations (500 μg/ml), suggesting applications in agricultural pest management .
Agricultural Applications
Fungicides and Insecticides
The incorporation of trifluoromethyl groups into pyridine derivatives has been linked to enhanced biological activity. The compound's structural features contribute to its effectiveness as a fungicide and insecticide. For example, certain derivatives have shown significant efficacy against plant pathogens and pests, making them candidates for development as environmentally friendly agricultural chemicals .
Material Science
Chemical Stability and Reactivity
The unique electronic properties imparted by the trifluoromethyl groups enhance the stability and reactivity of the compound in various chemical environments. This characteristic is advantageous for applications in material science, where stability under extreme conditions is often required. The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties due to its robust structure .
Synthesis and Characterization
The synthesis of N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The methodologies often include:
- Reagents: Ethyl trifluoroacetoacetate is commonly used as a starting material.
- Characterization Techniques: Compounds are usually characterized using techniques such as NMR spectroscopy (both and ), HRMS (High-Resolution Mass Spectrometry), and X-ray diffraction to confirm their structures .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Electronic and Physicochemical Properties
The compound’s closest analog, N-(2-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide (CAS 1092345-03-3), replaces the pyridin-3-ylmethyl group with a 2-chlorophenyl substituent . Key differences include:
- Electron-withdrawing effects : The 2-chlorophenyl group provides moderate electron withdrawal compared to the pyridin-3-ylmethyl group, which may alter electronic distribution across the carboxamide.
Table 1: Structural and Molecular Comparison
Heterocyclic Core Modifications
3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide () replaces the pyridine core with a thieno[2,3-b]pyridine system . This modification introduces:
- Amino substituents: The 3,4,6-triamino groups increase hydrogen-bonding capacity, contrasting with the trifluoromethyl-dominated hydrophobicity of the target compound.
Functional Group Variations in Pyridine Derivatives
Compounds such as tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate () highlight the role of alkoxy and carbamate groups in modulating solubility and steric effects . Unlike the target compound, these derivatives lack trifluoromethyl groups, resulting in lower electronegativity and higher polarity.
Research Implications and Hypotheses
- Bioactivity : The target compound’s trifluoromethyl groups may enhance binding to hydrophobic enzyme pockets compared to hydroxyl- or methoxy-substituted analogs .
- Stability: Trifluoromethyl groups are known to resist metabolic degradation, suggesting superior in vivo stability relative to chlorophenyl or amino-substituted analogs .
Q & A
Q. What are the recommended synthetic routes for N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, and how can yield be optimized?
Methodological Answer:
- Route 1: Start with 4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid. Activate the carboxylic acid using EDCl/HOBt, then couple with 3-(aminomethyl)pyridine under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Route 2: Direct amidation via microwave-assisted synthesis using DMF as a solvent and DIPEA as a base at 120°C for 30 minutes. Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane:EtOAc).
- Yield Optimization: Control stoichiometry (1:1.2 ratio of acid to amine), use anhydrous solvents, and employ slow addition of reagents to reduce exothermic side reactions.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis:
- Mass Spectrometry (HRMS): Calculate exact mass (C₁₄H₁₀F₆N₂O₂): 384.06 g/mol. Use ESI+ mode with acetonitrile/0.1% formic acid for ionization.
- IR Spectroscopy: Confirm amide C=O stretch at ~1670 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.
Advanced Research Questions
Q. How do trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate side reactions?
Methodological Answer:
- Electron-Withdrawing Effects: CF₃ groups reduce electron density on the pyridine ring, hindering nucleophilic aromatic substitution. Use Pd-catalyzed Suzuki-Miyaura coupling with electron-deficient aryl boronic acids (e.g., p-CF₃-substituted boronic esters) at elevated temperatures (80–100°C) .
- Mitigation Strategies:
- Pre-coordinate the pyridine nitrogen with Lewis acids (e.g., ZnCl₂) to activate the ring.
- Use bulky ligands (e.g., SPhos) to stabilize the palladium catalyst and prevent CF₃ group interference.
Q. What methodologies resolve contradictions in solubility data for fluorinated pyridine carboxamides across solvent systems?
Methodological Answer:
- Solubility Profiling:
- Use a standardized shake-flask method: Saturate solvents (e.g., DMSO, THF, aqueous buffers) with the compound at 25°C for 24 hours. Filter and quantify via HPLC (C18 column, 70:30 MeOH:H₂O, 1 mL/min flow) .
- Data Interpretation: Account for solvent polarity (logP ~2.5 predicted) and hydrogen-bonding capacity. For polar aprotic solvents (DMF, DMSO), solubility increases due to amide interaction.
Q. How do steric effects from the pyridin-3-ylmethyl group impact molecular packing in crystallographic studies?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol/water (9:1). Resolve structure using SHELX-97. Analyze packing motifs (e.g., π-π stacking between pyridine rings, CH···O hydrogen bonds). Compare with analogues lacking the methyl group (e.g., N-benzyl derivatives) .
- Computational Modeling: Use Mercury software to calculate void volumes and lattice energies. Steric hindrance from the pyridin-3-yl group reduces packing efficiency, increasing crystal lattice free volume by ~15% .
Q. What in vitro assays are suitable for evaluating biological activity, given structural similarity to kinase inhibitors?
Methodological Answer:
- Kinase Inhibition Screening: Use a radiometric assay (³³P-ATP) with recombinant kinases (e.g., EGFR, VEGFR2). Prepare test compound in DMSO (1 mM stock), dilute to 1–100 µM in assay buffer. Measure IC₅₀ via GraphPad Prism non-linear regression .
- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in HEK293 cells after 24-hour exposure. Normalize to protein content (BCA assay).
Q. What safety precautions are recommended given limited toxicity data?
Methodological Answer:
- Handling Protocol: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact via closed systems (e.g., syringe pumps for liquid handling) .
- Exposure Control: Conduct acute toxicity testing in zebrafish embryos (OECD 236 guideline) as a preliminary model. Monitor lethality and teratogenicity at 0.1–10 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
